Fluorodifen-d4
Description
Fluorodifen-d4 is a deuterated analog of Fluorodifen (2,4-dichloro-α,α,α-trifluoro-p-tolyl 3-ethoxy-4-nitrodiphenyl ether), a diphenyl ether herbicide. As a stable isotopically labeled compound, this compound is primarily utilized as an internal standard or reference material in analytical chemistry, particularly in mass spectrometry-based quantification to enhance accuracy by compensating for matrix effects and instrumental variability .
Synthesis: this compound is synthesized via deuterium labeling, where four hydrogen atoms in the parent compound are replaced with deuterium (²H). This is achieved through methods such as catalytic exchange reactions using deuterated solvents (e.g., D₂O) or direct synthesis from deuterated precursors, ensuring >98% isotopic purity .
Applications: Its primary use lies in environmental and agricultural research for tracking herbicide residues, metabolic studies, and regulatory compliance testing.
Properties
Molecular Formula |
C₁₃H₃D₄F₃N₂O₅ |
|---|---|
Molecular Weight |
332.22 |
Synonyms |
,4’-Dinitro-4-(trifluoromethyl) Diphenyl Ether-d4; 2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene-d4; 3-Nitro-4-(p-nitrophenoxy)-α,α,α-trifluorotoluene-d4; 4-Nitrophenyl 4-(trifluoromethyl)-2-nitrophenyl Ether-d4; 4’-Trifluoromethyl-2’,4-dinit |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
- Deuterium Labeling : this compound and Deracoxib-d3 both serve as isotopic internal standards but differ in deuterium placement (aromatic vs. aliphatic), affecting their metabolic stability .
- Functional Groups: Unlike Sulfentrazone (a triazolinone), this compound’s diphenyl ether structure confers distinct photolytic degradation pathways, influencing environmental persistence .
Research Findings and Innovations
- Structural Insights : Diphenylamine analogs (e.g., tofenamic acid) share a biphenyl backbone with this compound but lack herbicidal activity due to differences in nitro and ether substituents .
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